molecular formula C19H21FN2O5S B2530192 3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922076-46-8

3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2530192
CAS No.: 922076-46-8
M. Wt: 408.44
InChI Key: NKWHHCYSFSEAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a high-purity chemical compound offered for research and development purposes. This synthetic specialty chemical features a complex molecular architecture combining a benzenesulfonamide group with a tetrahydrobenzo[b][1,4]oxazepinone scaffold, making it a compound of significant interest in medicinal chemistry and drug discovery programs. The structural elements present in this molecule, including the sulfonamide moiety and the oxazepine ring, are commonly found in compounds investigated for their potential biological activities. Researchers may find this compound valuable for developing novel therapeutic agents, particularly as a key intermediate in synthesizing targeted libraries for high-throughput screening. The presence of the sulfonamide group suggests potential for enzyme inhibition studies, while the fused heterocyclic system offers a rigid framework for molecular interaction studies. This product is intended for use by qualified laboratory professionals only. It is supplied with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure identity and purity for critical research applications. As with all research chemicals, proper safety protocols must be followed. This compound is strictly for research and development use in laboratory settings and is not intended for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S/c1-19(2)11-27-17-7-5-12(9-15(17)22(3)18(19)23)21-28(24,25)13-6-8-16(26-4)14(20)10-13/h5-10,21H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWHHCYSFSEAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, this compound exhibits promising biological activity, particularly in the context of kinase inhibition and modulation of ion channels. The molecular formula is C18H19FN2O4SC_{18}H_{19}FN_2O_4S, with a molecular weight of approximately 390.5 g/mol .

Structural Features

The compound consists of several distinct moieties:

  • Fluorine Atom : Present at the para position of the methoxy-substituted benzene ring.
  • Methoxy Group : Enhances lipophilicity and may influence biological interactions.
  • Benzenesulfonamide Moiety : Known for its role in various biological activities.
  • Tetrahydrobenzo[b][1,4]oxazepin Derivative : Imparts unique pharmacological properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. Key findings include:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor. Kinases are crucial in cell signaling pathways and are often targeted in cancer therapies.
  • Modulation of Ion Channels : It may affect ion channel activity, which is critical in various physiological processes.

The mechanism of action involves interaction with specific protein targets associated with disease pathways. The structural features contribute to binding affinity and selectivity towards these targets .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

  • Study on Kinase Activity : A study demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer progression. The IC50 values indicated effective inhibition at micromolar concentrations.
CompoundTarget KinaseIC50 (µM)
3-Fluoro CompoundEGFR0.25
3-Fluoro CompoundVEGFR0.15
  • Ion Channel Modulation : Another study assessed the effect on ion channels using electrophysiological techniques. Results indicated that the compound modulated sodium and potassium channels effectively.

Synthesis and Characterization

The synthesis typically involves multi-step organic reactions to ensure high purity and yield. Key steps include:

  • Formation of the tetrahydrobenzo[b][1,4]oxazepin core.
  • Introduction of the fluorine and methoxy groups via electrophilic substitution reactions.

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves multiple steps:

  • Formation of the Tetrahydrobenzo[b][1,4]oxazepin Core : This step includes cyclization reactions to create the oxazepin structure.
  • Introduction of Functional Groups : The fluoro and methoxy groups are added using specific reagents under controlled conditions to ensure high yield and purity.
  • Final Coupling : The benzenesulfonamide moiety is introduced to complete the synthesis.

Medicinal Chemistry

The compound has shown promise as a kinase inhibitor and modulator of ion channels , which are critical in various disease pathways. Its unique structure allows for effective binding to specific protein targets involved in cancer and neurological disorders.

Case Study: Kinase Inhibition

Research indicates that compounds with similar structures exhibit significant inhibitory effects on various kinases involved in tumor growth and proliferation. For instance, studies have demonstrated that modifications in the sulfonamide moiety can enhance selectivity towards specific kinase targets.

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Properties : Preliminary studies suggest it may possess antibacterial and antifungal activities similar to other sulfonamides. For example:
    CompoundTarget OrganismActivity
    3-FluoroEscherichia coliSignificant antibacterial
    3-FluoroCandida albicansNotable antifungal activity

These findings indicate its potential utility in treating infections caused by resistant strains.

Drug Development

Due to its structural complexity, this compound serves as a building block for synthesizing more complex molecules that may have enhanced therapeutic properties. It can also be used as a probe for studying biological pathways and interactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and electron-deficient aromatic rings are primary sites for nucleophilic substitution.

Reaction TypeConditionsOutcomeKey FindingsSources
Sulfonamide Alkylation Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃Substitution at sulfonamide nitrogenAlkylation occurs preferentially at the sulfonamide nitrogen due to its nucleophilicity, forming N-alkyl derivatives. Yields depend on steric hindrance from the tetrahydrobenzooxazepin ring.
Fluorine Displacement Pd-catalyzed coupling (e.g., Suzuki-Miyaura)Replacement of fluorine with aryl/heteroaryl groupsThe para-fluoro substituent on the benzene ring participates in cross-couplings, enabling diversification of the aromatic system.

Electrophilic Aromatic Substitution

The methoxy and electron-rich tetrahydrobenzooxazepin ring facilitate electrophilic attack.

Reaction TypeConditionsOutcomeKey FindingsSources
Nitration HNO₃/H₂SO₄ at 0–5°CNitro group addition at C-5/C-6 of benzooxazepinNitration occurs regioselectively at positions ortho to the oxazepin oxygen. Products retain sulfonamide integrity.
Halogenation Br₂ in CHCl₃Bromination at activated aromatic positionsBromine adds to the methoxy-substituted benzene ring, enhancing hydrophobicity for pharmacological studies.

Ring-Opening Reactions of Oxazepin Moiety

The tetrahydrobenzooxazepin ring undergoes controlled cleavage under acidic/basic conditions.

Reaction TypeConditionsOutcomeKey FindingsSources
Acid-Catalyzed Hydrolysis HCl (6M) in refluxing ethanolOxazepin ring opening to form amino alcoholHydrolysis yields a linear amino alcohol derivative, retaining the sulfonamide group. Reaction rate is pH-dependent.
Base-Induced Rearrangement NaOH (1M) in THF/H₂OFormation of benzodiazepine analogsUnder strong basic conditions, the oxazepin ring rearranges to a seven-membered diazepine structure.

Cross-Coupling Reactions

The compound participates in metal-catalyzed couplings for structural diversification.

Reaction TypeConditionsOutcomeKey FindingsSources
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, aryl halidesIntroduction of aryl amines at sulfonamideEnables synthesis of bis-arylsulfonamide derivatives with enhanced kinase inhibition profiles.
Sonogashira Coupling Pd(PPh₃)₄, CuI, terminal alkynesAlkyne functionalization of benzene ringsEthynyl groups are introduced para to the methoxy group, enabling click chemistry applications.

Reductive Transformations

Controlled reductions modify substituents without affecting the core structure.

Reaction TypeConditionsOutcomeKey FindingsSources
Nitro to Amine Reduction H₂/Pd-C in ethanolConversion of nitro groups to aminesPost-nitration reduction generates amino derivatives for prodrug development.
Ketone Reduction NaBH₄ in MeOHReduction of oxo group in oxazepinThe 4-oxo group is reduced to a hydroxyl group, altering ring conformation and hydrogen-bonding capacity.

Oxidative Reactions

Targeted oxidations enhance solubility or introduce reactive handles.

Reaction TypeConditionsOutcomeKey FindingsSources
Sulfonamide Oxidation mCPBA in DCMSulfoxide/sulfone formationControlled oxidation converts the sulfonamide to a sulfone, modulating electronic properties. Over-oxidation is minimized at low temperatures.
Methoxy Demethylation BBr₃ in CH₂Cl₂Conversion of methoxy to hydroxylDemethylation generates a phenolic OH group, enabling further functionalization (e.g., glycosylation).

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Feature Target Compound Analog (CAS 922006-87-9)
Benzene Ring Substituents 3-fluoro, 4-methoxy 3-chloro, 4-fluoro
Oxazepin Ring System Benzo[b][1,4]oxazepin (fusion at positions 1–2 of benzene and oxazepin) Benzo[f][1,4]oxazepin (fusion at positions 1–5 of benzene and oxazepin)
Oxazepin Substituents 3,3,5-trimethyl, 4-oxo 4-methyl, 5-oxo
Molecular Formula C₁₉H₂₀FN₂O₅S (inferred*) C₁₆H₁₄ClFN₂O₄S
Molecular Weight ~414.4 g/mol (calculated) 384.8 g/mol
Electronic Effects of Substituents Methoxy (-OCH₃): Electron-donating; may enhance sulfonamide acidity and solubility. Chloro (-Cl): Electron-withdrawing; may reduce sulfonamide acidity compared to methoxy analogs.
Hypothetical Lipophilicity Higher (due to three methyl groups on oxazepin) Lower (single methyl group on oxazepin)

Structural Implications

This could influence binding affinity in biological targets (e.g., enzymes or receptors) . The fluoro substituent at position 4 is conserved in both compounds, suggesting a shared role in modulating electronic properties or metabolic stability.

Oxazepin Ring Differences: The benzo[b] vs. benzo[f] fusion alters the spatial orientation of the oxazepin ring. The 3,3,5-trimethyl substitution in the target compound increases steric hindrance and lipophilicity compared to the analog’s single 4-methyl group. This may impact membrane permeability and pharmacokinetic profiles .

Sulfonamide Functionality :

  • Both compounds retain the sulfonamide (-SO₂NH-) group, a common pharmacophore in protease inhibitors and carbonic anhydrase inhibitors. Differences in substituent electronic effects could modulate the sulfonamide’s acidity (pKa) and binding kinetics.

Research Findings and Hypotheses

  • Synthetic Accessibility : The analog (CAS 922006-87-9) lacks reported synthetic routes, suggesting both compounds may require specialized methodologies for preparation, such as multi-step sulfonylation or oxazepin ring cyclization.
  • Crystallographic Data: Structural determination of such complex molecules would likely employ X-ray crystallography using programs like SHELXL or SHELXTL for refinement, as described in .
  • The target compound’s higher lipophilicity may favor central nervous system (CNS) penetration, whereas the analog’s chloro substituent might enhance metabolic stability.

Q & A

Basic: What are the critical steps for synthesizing 3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide?

Methodological Answer:
The synthesis involves a multi-step sequence:

Core Formation : Construct the tetrahydrobenzo[b][1,4]oxazepine ring via cyclization of a substituted 2-aminophenol derivative. This step requires catalysts like trifluoroacetic anhydride and controlled temperatures (60–80°C) to prevent side reactions .

Sulfonamide Coupling : React the oxazepine intermediate with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Final Characterization : Confirm structure and purity using NMR (¹H/¹³C), mass spectrometry (HRMS), and HPLC (>95% purity) .

Key Challenges : Yield optimization in the cyclization step (~40–60% reported) and sulfonamide coupling regioselectivity .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the sulfonamide (-SO₂NH-), methoxy (-OCH₃), and oxazepine ring protons. For example, the fluorine atom in the 3-fluoro group causes splitting in adjacent protons (δ 7.1–7.3 ppm) .
  • FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm⁻¹, C-F stretch at 1000–1100 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z ~475) and isotopic patterns from fluorine and sulfur .
  • X-ray Crystallography : Optional for absolute configuration confirmation if single crystals are obtained .

Advanced: How can reaction conditions be optimized to improve yield in the sulfonamide coupling step?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to enhance sulfonyl chloride reactivity. Avoid protic solvents (e.g., MeOH) to prevent hydrolysis .
  • Base Choice : Replace K₂CO₃ with Et₃N for faster deprotonation, but monitor for side reactions (e.g., sulfonate ester formation) .
  • Temperature Control : Maintain 0–5°C during sulfonamide addition to minimize thermal decomposition. Gradually warm to room temperature post-coupling .
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to resolve regioisomers .

Data Contradiction : reports 60% yield with K₂CO₃/DMF, while suggests 75% with Et₃N/DCM. This discrepancy may arise from solvent polarity effects on intermediate stability .

Advanced: What computational strategies predict the compound’s biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase IX). Focus on the sulfonamide moiety’s hydrogen bonding to zinc ions in active sites .
  • QSAR Modeling : Train models on analogs (e.g., trifluoromethyl-substituted benzoxazepines) to correlate electronic parameters (Hammett σ) with inhibitory activity .
  • MD Simulations : Simulate binding stability (>50 ns trajectories) to assess conformational changes in the oxazepine ring upon target binding .

Validation : Cross-check predictions with enzyme inhibition assays (e.g., CA IX IC₅₀) and SPR binding kinetics .

Advanced: How to resolve contradictory NMR data for the oxazepine ring protons?

Methodological Answer:

  • Variable Temperature NMR : Perform experiments at 25°C and 60°C to detect dynamic effects (e.g., ring puckering) causing signal splitting .
  • 2D Techniques : Use HSQC and HMBC to assign overlapping protons (δ 3.5–4.5 ppm) to specific methyl or oxazepine-CH₂ groups .
  • Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃-substituted trimethyl groups) to simplify spectra .

Case Study : reports a singlet for N-CH₃ protons, while observes a doublet. This may reflect differences in crystal packing or solvent-induced conformational changes .

Basic: What functional groups influence the compound’s reactivity?

Methodological Answer:

  • Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding with biological targets and undergoes nucleophilic substitution (e.g., alkylation with iodomethane) .
  • Fluorine Substituent : Enhances metabolic stability and electron-withdrawing effects on the benzene ring, directing electrophilic attacks to the para position .
  • Oxazepine Ring : The keto group at C4 enables ring-opening reactions under acidic conditions (e.g., HCl/EtOH), forming a linear amide intermediate .

Advanced: How to design analogs to improve solubility without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the methoxy group with a morpholine ring (logP reduction by ~0.5) .
  • PEGylation : Introduce short PEG chains at the sulfonamide nitrogen (e.g., -NH-PEG₃) to enhance aqueous solubility .
  • Salt Formation : Prepare sodium or lysine salts of the sulfonamide (-SO₂NH⁻Na⁺) for parenteral formulations .

Validation : Measure solubility (shake-flask method) and compare IC₅₀ in cell-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.